

# "crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B182926

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

## Abstract

This technical document provides a comprehensive overview of the synthesis and structural characteristics of N-(1,3-benzothiazol-2-yl)acetamide derivatives, with a specific focus on **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**. While a definitive published crystal structure for the 6-nitro derivative is not currently available in crystallographic databases, this guide leverages detailed data from its parent compound, N-(1,3-benzothiazol-2-yl)acetamide, to project its structural properties. This whitepaper details the established synthetic protocols, methodologies for crystallographic analysis, and presents key structural data from the reference compound to serve as a robust framework for researchers. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including antimicrobial and anticancer properties.<sup>[1][2]</sup> Understanding the precise molecular geometry and intermolecular interactions through crystallographic analysis is paramount for rational drug design and development.

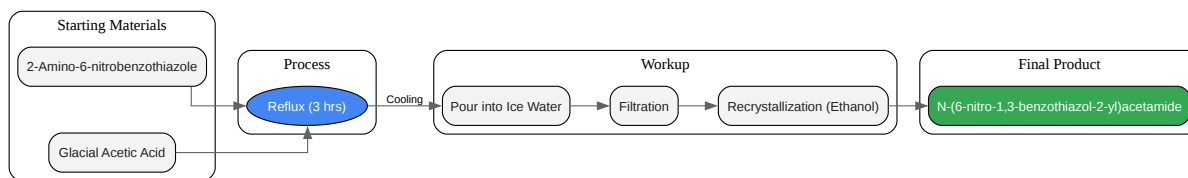
## Synthesis and Crystallization

The synthesis of **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide** is typically achieved through a two-step process, beginning with the appropriate 2-aminobenzothiazole precursor. The subsequent acylation reaction yields the final product, which can then be crystallized for structural analysis.

### Detailed Experimental Protocol: Synthesis

A common and effective method for synthesizing N-(1,3-benzothiazol-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminobenzothiazole.<sup>[3]</sup> The following protocol is adapted for the synthesis of the 6-nitro derivative.

- **Starting Material:** 2-Amino-6-nitrobenzothiazole (1 mmol) is used as the primary precursor.<sup>[4]</sup>
- **Reaction Setup:** The 2-amino-6-nitrobenzothiazole is dissolved in 30 mL of glacial acetic acid.
- **Acylation:** The solution is refluxed for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
- **Purification:** The resulting precipitate, **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**, is collected by filtration.
- **Recrystallization:** The crude product is recrystallized from ethanol to yield high-purity crystals suitable for X-ray diffraction studies.<sup>[3]</sup> Colorless or pale yellow blocks are typically grown using the slow evaporation method from a methanol solution.<sup>[3]</sup>



[Click to download full resolution via product page](#)

**Caption:** Synthetic workflow for **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**.

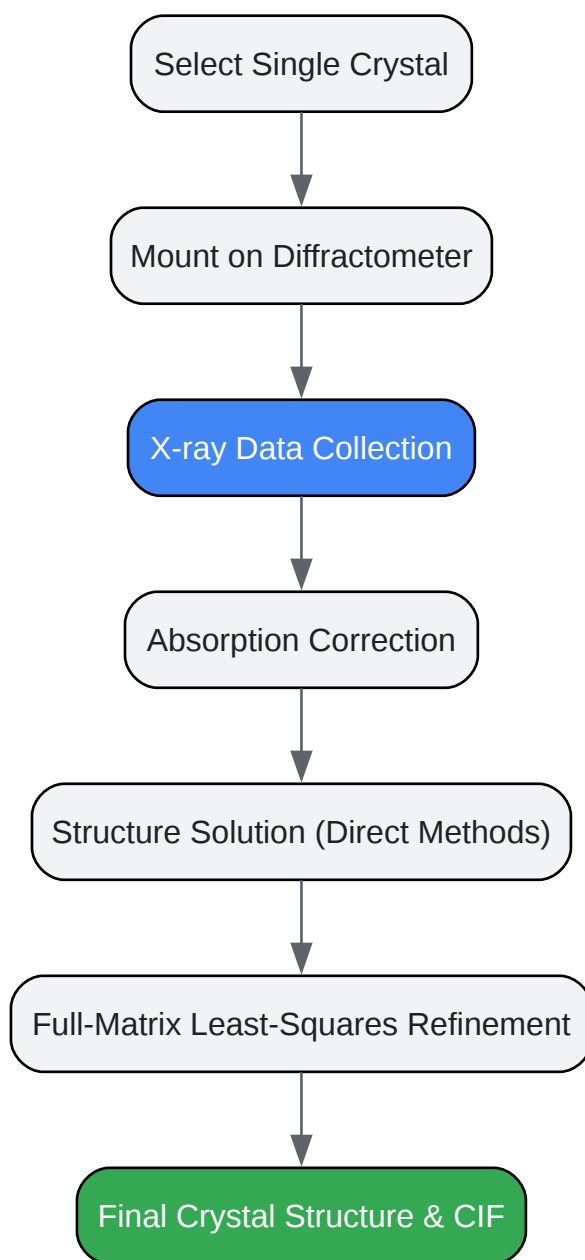
## Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the experimental protocol and the reference data from the parent compound, N-(1,3-benzothiazol-2-yl)acetamide.

## Experimental Protocol: X-ray Diffraction

The methodology for data collection and structure refinement is critical for obtaining high-quality crystallographic data. The protocol used for the parent analogue is as follows[3]:

- **Data Collection:** A suitable single crystal is mounted on a diffractometer (e.g., Agilent Xcalibur, Eos, Gemini) equipped with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a controlled temperature (e.g., 173 K).[3]
- **Absorption Correction:** A multi-scan absorption correction is applied to the collected data using software such as CrysAlis PRO.[3]
- **Structure Solution:** The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on  $F^2$  (e.g., using SHELXL97).
- **Refinement:** All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for single-crystal X-ray diffraction analysis.

## Reference Crystal Structure Data

The following tables summarize the quantitative crystallographic data for the reference compound, N-(1,3-benzothiazol-2-yl)acetamide ( $\text{C}_9\text{H}_8\text{N}_2\text{OS}$ ).<sup>[3]</sup> This information provides a valuable baseline for predicting the structural parameters of the 6-nitro derivative. The introduction of a nitro group may lead to slight changes in cell parameters and intermolecular

interactions due to its electron-withdrawing nature and potential for additional hydrogen bonding.

Table 1: Crystal Data and Structure Refinement for N-(1,3-benzothiazol-2-yl)acetamide<sup>[3]</sup>

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> OS
Formula Weight (M <sub>r</sub> )	192.24
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	11.1852 (4)
b (Å)	7.4037 (4)
c (Å)	20.9189 (8)
β (°)	94.408 (3)
Volume (V, Å <sup>3</sup> )	1727.21 (13)
Z	8
Temperature (K)	173
Radiation	Mo Kα (λ = 0.71073 Å)
Measured Reflections	20845
Independent Reflections	5918
R <sub>int</sub>	0.033
Final R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.044
wR(F <sup>2</sup> )	0.109
Goodness-of-fit (S)	1.08

## Key Structural Features of the Reference Compound

The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals several key features that are likely to be conserved in its 6-nitro analogue:

- **Asymmetric Unit:** The asymmetric unit contains two independent molecules, labeled A and B. [3]
- **Planarity:** The dihedral angle between the benzothiazole ring system and the acetamide group is small, indicating a high degree of planarity ( $2.7(4)^\circ$  for molecule A and  $7.2(2)^\circ$  for molecule B). [3]
- **Hydrogen Bonding:** In the crystal, molecules are linked by N—H $\cdots$ N hydrogen bonds, forming dimers with an  $R_2^2(8)$  graph-set motif. These dimers then stack along the crystal axis. [3] The introduction of a nitro group in the 6-position may introduce additional C—H $\cdots$ O interactions, potentially influencing the overall packing arrangement.

Table 2: Hydrogen-Bond Geometry ( $\text{\AA}$ ,  $^\circ$ ) for N-(1,3-benzothiazol-2-yl)acetamide [3]

D—H $\cdots$ A	D—H	H $\cdots$ A	D $\cdots$ A	D—H $\cdots$ A
N2A—H2A $\cdots$ N1B	0.86	2.11	2.9700 (16)	176
N2B—H2B $\cdots$ N1A	0.86	2.14	2.9749 (16)	165

## Conclusion

This technical guide provides a detailed framework for the synthesis and crystallographic study of **N-(6-nitro-1,3-benzothiazol-2-yl)acetamide**. By leveraging comprehensive data from the well-characterized parent compound, N-(1,3-benzothiazol-2-yl)acetamide, we have outlined robust experimental protocols and presented key structural parameters. The provided data on unit cell dimensions, space group, and hydrogen bonding motifs serves as a critical reference point for researchers. The addition of a nitro group at the 6-position is anticipated to modulate the electronic properties and may introduce new intermolecular interactions, making the definitive crystallographic study of this specific derivative a valuable endeavor for the drug development community. The methodologies and reference data herein are intended to facilitate and guide such future research.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. ["crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182926#crystal-structure-of-n-6-nitro-1-3-benzothiazol-2-yl-acetamide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)